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Compound of Interest

Compound Name:
Ethanone, 1-(2-aminophenyl)-,

oxime

Cat. No.: B1621877 Get Quote

Application Notes and Protocols for the Synthesis of Quinazoline-3-Oxides from 2-Aminoaryl

Ketone Oximes

Introduction

Quinazoline-3-oxides are a class of N-heterocyclic compounds that serve as valuable

intermediates in the synthesis of various biologically active molecules, including

benzodiazepine analogues.[1][2] Their versatile reactivity makes them crucial building blocks

for drug discovery and development professionals. This document provides detailed application

notes and experimental protocols for the synthesis of quinazoline-3-oxides, primarily focusing

on the intramolecular cyclocondensation of 2-aminoaryl ketone oximes. The methodologies

described herein are intended for researchers, scientists, and professionals in the field of

medicinal chemistry and organic synthesis.

General Synthesis Overview
The most prevalent and effective method for the synthesis of quinazoline-3-oxides involves a

two-step process starting from a 2-aminoaryl ketone. The ketone is first converted to its

corresponding oxime, which is then acylated at the amino group, followed by an intramolecular

cyclocondensation to yield the desired quinazoline-3-oxide.[1][3] Alternative one-pot syntheses

and methods utilizing different cyclization agents are also discussed.
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Figure 1: General workflow for the synthesis of quinazoline-3-oxides.

Experimental Protocols
This section provides detailed step-by-step procedures for the key transformations in the

synthesis of quinazoline-3-oxides.

Protocol 1: Synthesis of 2-Aminoaryl Ketone Oxime
This protocol describes the synthesis of (E)-1-(2-aminophenyl)ethanone oxime, a common

starting material.

Materials:

2'-Aminoacetophenone

Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium hydroxide (NaOH)

Ethanol

Distilled water

Ethyl acetate

Dichloromethane

Hexanes

Magnesium sulfate (MgSO₄)

Procedure:

In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal

temperature probe, and reflux condenser, add distilled water (17.0 mL) and ethanol (93.0

mL).

Add 2'-aminoacetophenone (10.0 g, 72.8 mmol) to the flask via syringe while stirring.

Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by the portion-

wise addition of sodium hydroxide (23.7 g, 594 mmol). An exothermic reaction will occur.

Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C for 1

hour.

After cooling to room temperature, concentrate the reaction mixture by rotary evaporation.

Dissolve the solid residue in distilled water (140 mL) and transfer to a separatory funnel.

Extract the aqueous solution three times with ethyl acetate (3 x 100 mL).

Combine the organic layers and dry over anhydrous MgSO₄.

Filter and concentrate the organic layer by rotary evaporation to yield the crude product as a

white solid.
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For purification, dissolve the solid in dichloromethane (120 mL) at 25 °C. Add hexanes (20.0

mL) over two minutes until the solution becomes cloudy.

Cool the solution in an ice/water bath and add additional hexanes (100.0 mL) over 10

minutes.

Allow the crystals to age for 1 hour at 0-5 °C before isolating by filtration. Wash the solid with

cold hexanes and dry under vacuum to obtain pure (E)-1-(2-aminophenyl)ethanone oxime.

Protocol 2: Synthesis of Quinazoline-3-Oxides via N-
Acylation and Cyclocondensation
This protocol details the most common and high-yielding method for synthesizing 2,4-

disubstituted quinazoline-3-oxides.

Part A: N-Acylation of 2-Aminoaryl Ketone Oxime

Materials:

(E)-1-(2-aminophenyl)ethanone oxime

Acetic anhydride or other acylating agent

Pyridine

Dichloromethane

Procedure:

Dissolve (E)-1-(2-aminophenyl)ethanone oxime in dichloromethane in a round-bottomed

flask.

Add pyridine to the solution.

Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by

TLC).
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Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain the crude N-acyl derivative, (E)-N-(2-(1-

(hydroxyimino)ethyl)phenyl)acetamide.

Part B: Intramolecular Cyclocondensation

Materials:

(E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide

Hydroxylamine hydrochloride

Pyridine

Ethanol

Procedure:

To a solution of (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide in ethanol, add

hydroxylamine hydrochloride and pyridine.

Reflux the mixture for 3 hours.[3]

Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate the solvent to yield the crude quinazoline-3-oxide.

Purify the product by column chromatography on silica gel to obtain the pure 2,4-

dimethylquinazoline 3-oxide.
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Protocol 3: Direct Synthesis of Quinazoline-3-Oxides
using Orthoesters
This method provides a more direct route, though often with lower yields.

Materials:

2-Aminoacetophenone oxime derivative

Triethyl orthoacetate or triethyl orthopropionate

Ethanol (optional)

Procedure:

In a round-bottomed flask, dissolve the 2-aminoacetophenone oxime derivative in triethyl

orthoacetate or triethyl orthopropionate.

Reflux the reaction mixture for 1-3 hours.[3]

Monitor the reaction by TLC.

After completion, cool the reaction mixture and remove the excess orthoester under reduced

pressure.

The crude product can be purified by column chromatography on silica gel.

Protocol 4: Synthesis of 2-(Arylamino)-4-
phenylquinazoline 3-Oxides
This protocol is effective for the synthesis of quinazoline-3-oxides with an arylamino substituent

at the 2-position.

Materials:

(2-Aminophenyl)(phenyl)methanone oxime

Arylisothiocyanate
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Iodine (I₂)

Dimethylsulfoxide (DMSO)

Procedure:

To a solution of (2-aminophenyl)(phenyl)methanone oxime in DMSO, add the corresponding

arylisothiocyanate.

Add iodine to the mixture at room temperature.

Stir the reaction at room temperature and monitor its progress by TLC.

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to

quench the excess iodine.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

Filter and concentrate the solvent.

Purify the residue by column chromatography to afford the desired 2-(arylamino)-4-

phenylquinazoline 3-oxide.

Data Presentation
The following table summarizes the yields of various quinazoline-3-oxides synthesized using

the different methods described.
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Starting
Material (2-
Aminoaryl
Ketone
Oxime)

Method Reagents Product Yield (%) Reference

(E)-N-(2-(1-

(hydroxyimin

o)ethyl)pheny

l)acetamide

Cycloconden

sation

NH₂OH·HCl,

Pyridine,

EtOH

2,4-

Dimethylquin

azoline 3-

oxide

75 [3]

Substituted 2-

aminoacetop

henone

oximes

Cycloconden

sation

NH₂OH·HCl,

Pyridine,

EtOH

Substituted

quinazoline

3-oxides

12-95 [3]

Substituted 2-

aminoacetop

henone

oximes

Orthoester

Cyclization

Triethyl

orthopropiona

te or triethyl

orthoacetate

2-

Ethyl/methyl-

substituted

quinazoline

3-oxides

Moderate [3]

(2-

Aminophenyl)

(phenyl)meth

anone oxime

Iodine-

mediated

Cyclization

Arylisothiocya

nate, I₂,

DMSO

2-

(Arylamino)-4

-

phenylquinaz

oline 3-oxide

94-98 [1]

N-[2-(1-

hydroxyimino

ethyl)phenyl]

amides

Acid-

promoted

Cyclization

Trifluoroaceti

c acid (TFA)

2,4-Dicarbo

substituted

quinazoline

3-oxides

72-89 [3]

Logical Relationships and Pathways
The synthesis of quinazoline-3-oxides involves a series of well-defined chemical

transformations. The following diagram illustrates the logical progression from starting materials

to the final product for the most common synthetic route.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1621877#synthesis-of-quinazoline-3-oxides-from-2-
aminoaryl-ketone-oximes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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